1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea
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Overview
Description
1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a tert-butyl group and two methoxy groups attached to a phenyl ring, along with a thiourea moiety.
Preparation Methods
The synthesis of 1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with tert-butyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
- Dissolve 3,5-dimethoxyaniline in dichloromethane.
- Add tert-butyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation: Thiourea dioxide derivative.
- Reduction: Corresponding amine.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Tert-butyl-3-(3,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Tert-butyl-3-(2,5-dimethoxyphenyl)thiourea
- 1-Tert-butyl-3-(2,6-dimethoxyphenyl)thiourea
- 1-Tert-butyl-3-(2,4-dimethoxyphenyl)thiourea
Uniqueness:
- The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The 3,5-dimethoxy substitution pattern on the phenyl ring can affect the compound’s electronic properties and its ability to form hydrogen bonds.
Properties
IUPAC Name |
1-tert-butyl-3-(3,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)15-12(18)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOXLPNSMHPWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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